3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-(3,4-Dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenyl group, a thiadiazole ring, and a tetrahydroisoquinoline moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the dimethoxyphenyl intermediate.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the thiadiazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Tetrahydroisoquinoline Moiety: The final step involves the cyclization of the intermediate product to form the tetrahydroisoquinoline ring, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to investigate its effects on various biological systems.
Medicine
The compound’s structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development. It could be screened for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds like 3,4-dimethoxyphenethylamine (mescaline) share the dimethoxyphenyl group.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole share the thiadiazole ring.
Tetrahydroisoquinoline derivatives: Compounds like tetrahydropapaveroline share the tetrahydroisoquinoline moiety.
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide apart is the combination of these three distinct structural elements in a single molecule. This unique structure may confer specific biological activities and chemical reactivity that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-27-20(13-9-10-16(31-3)17(11-13)32-4)19(14-7-5-6-8-15(14)22(27)29)21(28)24-23-26-25-18(33-23)12-30-2/h5-11,19-20H,12H2,1-4H3,(H,24,26,28) |
InChI Key |
QIBXOQLWBDCICL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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